molecular formula C10H8N2O4 B11886170 2,4-Dimethyl-7-nitro-1h-isoindole-1,3(2h)-dione CAS No. 39519-91-0

2,4-Dimethyl-7-nitro-1h-isoindole-1,3(2h)-dione

Cat. No.: B11886170
CAS No.: 39519-91-0
M. Wt: 220.18 g/mol
InChI Key: FTIPGODWUMZZNZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-nitroisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione core substituted with two methyl groups at positions 2 and 4, and a nitro group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under various conditions, including solventless reactions and green chemistry techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless synthesis and the use of environmentally friendly reagents are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-nitroisoindoline-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups replacing the original substituents .

Scientific Research Applications

2,4-Dimethyl-7-nitroisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to modulate enzyme activity and interfere with cellular processes makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,4-Dimethyl-7-nitroisoindoline-1,3-dione is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other isoindoline-1,3-dione derivatives .

Properties

CAS No.

39519-91-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2,4-dimethyl-7-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H8N2O4/c1-5-3-4-6(12(15)16)8-7(5)9(13)11(2)10(8)14/h3-4H,1-2H3

InChI Key

FTIPGODWUMZZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)N(C2=O)C

Origin of Product

United States

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